molecular formula C13H15NO2S B6325270 (4S,5S)-5-Isothiocyanato-2,2-dimethyl-4-phenyl-1,3-dioxane CAS No. 144977-92-4

(4S,5S)-5-Isothiocyanato-2,2-dimethyl-4-phenyl-1,3-dioxane

Cat. No.: B6325270
CAS No.: 144977-92-4
M. Wt: 249.33 g/mol
InChI Key: AIQFKYSJQDYLHP-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S,5S)-5-Isothiocyanato-2,2-dimethyl-4-phenyl-1,3-dioxane is a chemical compound with a unique structure that includes an isothiocyanate group attached to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-5-Isothiocyanato-2,2-dimethyl-4-phenyl-1,3-dioxane typically involves the reaction of a suitable precursor with an isothiocyanate reagent. One common method is the reaction of (4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxane-5-amine with thiophosgene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-5-Isothiocyanato-2,2-dimethyl-4-phenyl-1,3-dioxane can undergo various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of ureas, carbamates, and thiocarbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and alcohols.

    Oxidation and Reduction: While the isothiocyanate group is relatively stable, the dioxane ring can be subjected to oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as ethanol or acetonitrile at room temperature or slightly elevated temperatures.

    Addition Reactions: Reagents such as amines and alcohols are used, often in the presence of a base to facilitate the reaction.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: Ureas, carbamates, and thiocarbamates.

    Addition Reactions: Adducts with amines and alcohols.

    Oxidation and Reduction: Oxidized or reduced forms of the dioxane ring.

Scientific Research Applications

Chemistry

In chemistry, (4S,5S)-5-Isothiocyanato-2,2-dimethyl-4-phenyl-1,3-dioxane is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to modify proteins and peptides through the isothiocyanate group, which can react with amino groups in biomolecules. This modification is useful for studying protein function and interactions, as well as for developing new bioconjugates for imaging and therapeutic applications.

Medicine

In medicine, this compound has potential applications in drug development. Its ability to form stable conjugates with biomolecules makes it a valuable tool for creating targeted drug delivery systems and diagnostic agents.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of (4S,5S)-5-Isothiocyanato-2,2-dimethyl-4-phenyl-1,3-dioxane involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophiles such as amines and thiols, leading to the formation of stable adducts. The molecular targets include amino groups in proteins and peptides, which can result in the modification of their function and activity. The pathways involved in these reactions are typically nucleophilic addition and substitution mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Phenyl Isothiocyanate: A simpler compound with a similar isothiocyanate group but lacking the dioxane ring.

    2,2-Dimethyl-4-phenyl-1,3-dioxane: A compound with a similar dioxane ring but without the isothiocyanate group.

    Isothiocyanatoalkanes: Compounds with an isothiocyanate group attached to an alkane chain.

Uniqueness

(4S,5S)-5-Isothiocyanato-2,2-dimethyl-4-phenyl-1,3-dioxane is unique due to the combination of the isothiocyanate group and the dioxane ring. This combination provides a distinct reactivity profile and allows for the formation of stable conjugates with biomolecules. The stereochemistry of the compound also adds to its uniqueness, as the (4S,5S) configuration can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

(4S,5S)-5-isothiocyanato-2,2-dimethyl-4-phenyl-1,3-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-13(2)15-8-11(14-9-17)12(16-13)10-6-4-3-5-7-10/h3-7,11-12H,8H2,1-2H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQFKYSJQDYLHP-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(C(O1)C2=CC=CC=C2)N=C=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H]([C@@H](O1)C2=CC=CC=C2)N=C=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.